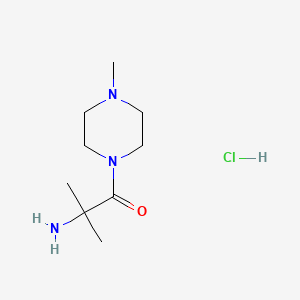

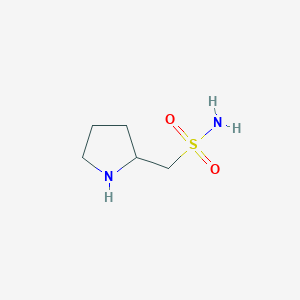

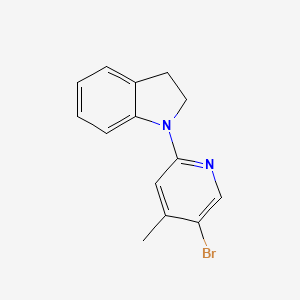

![molecular formula C9H20N2O2 B1527913 tert-butyl N-[2-(methylamino)propyl]carbamate CAS No. 1311315-97-5](/img/structure/B1527913.png)

tert-butyl N-[2-(methylamino)propyl]carbamate

Overview

Description

“tert-butyl N-[2-(methylamino)propyl]carbamate” is a chemical compound with the molecular weight of 216.32 . It is also known as “tert-butyl 2,2-dimethyl-3-(methylamino)propylcarbamate” and has the InChI code "1S/C11H24N2O2/c1-10(2,3)15-9(14)13-8-11(4,5)7-12-6/h12H,7-8H2,1-6H3,(H,13,14)" .

Physical And Chemical Properties Analysis

“this compound” is an oil at room temperature .Scientific Research Applications

Synthesis and Chemical Transformations

Regioselective Deprotection and Acylation : The compound tert-butyl N-{9-allyl-16-azido-13-(trifluoroacetyl)-4-[2-(trimethylsilyl)ethylsulfonyl]-4,9,13-triazahexadecyl]carbamate, a derivative of thermopentamine, was synthesized. This process involved selective deprotection of various protecting groups and rapid transamidation reactions, demonstrating the compound's utility in complex chemical syntheses (Pak & Hesse, 1998).

Crystal Structure Analysis : The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate was analyzed, proving its structural similarity to β-2-deoxyribosylamine. This highlights its importance as an intermediate in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).

Chemoselective Transformation : The N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) was synthesized from commonly used amino protecting groups. This highlights its role in the chemoselective transformation of amino protecting groups, showcasing the versatility of tert-butyl N-[2-(methylamino)propyl]carbamate derivatives in organic synthesis (Sakaitani & Ohfune, 1990).

Structural Studies and Crystallography

Interplay of Strong and Weak Hydrogen Bonds : Carbamate derivatives like tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate were structurally characterized. The study of their crystal structures highlighted the significance of hydrogen bonding and its role in forming three-dimensional architectures, indicating the compound's potential in designing materials with specific molecular interactions (Das et al., 2016).

Isomorphous Crystal Structures : The isomorphous crystal structures of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and related compounds were analyzed, showing how molecules are linked via bifurcated hydrogen and halogen bonds. This research offers insights into the design of molecular structures with specific bonding patterns (Baillargeon et al., 2017).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H318, and H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Tert-butyl N-[2-(methylamino)propyl]carbamate is a chemically differentiated building block used in organic synthesis and medicinal chemistry

Mode of Action

It’s known that tert-butyl groups in organic compounds often act as non-nucleophilic bases . They readily abstract acidic protons from substrates, but their steric bulk inhibits them from participating in nucleophilic substitution .

Biochemical Pathways

It’s known that compounds with tert-butyl groups can influence various biochemical reactions due to their strong base properties .

Result of Action

It’s known that the compound is used for the preparation of drug candidates containing hindered amine motifs , which suggests it may have significant effects at the molecular level.

properties

IUPAC Name |

tert-butyl N-[2-(methylamino)propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-7(10-5)6-11-8(12)13-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOWXOCWQZXDSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

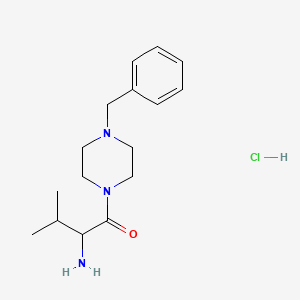

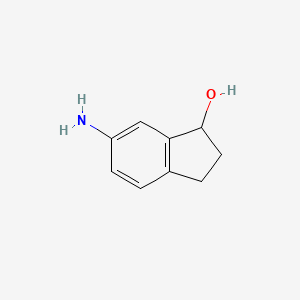

![2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1527830.png)

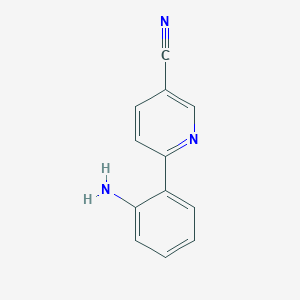

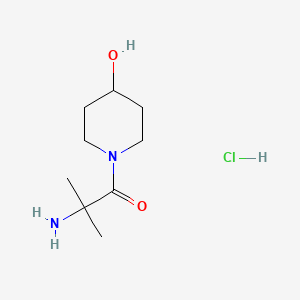

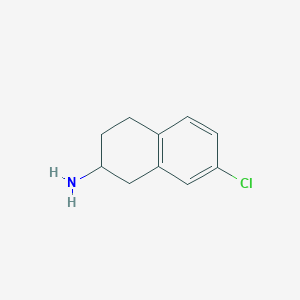

![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride](/img/structure/B1527834.png)

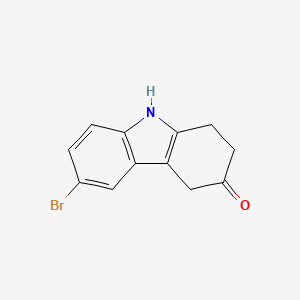

![2-[2-Amino(ethyl)-4-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1527839.png)